Cas no 937-14-4 (3-chlorobenzene-1-carboperoxoic acid)

3-chlorobenzene-1-carboperoxoic acid structure
937-14-4 structure
3-chlorobenzene-1-carboperoxoic acid
937-14-4
C7H5ClO3
172.565801382065
MFCD00002127
40342
24856527

3-chlorobenzene-1-carboperoxoic acid Properties

Names and Identifiers

    • M-chloroperoxybenzoic acid
    • 3-CHLOROPERBENZOIC ACID
    • 3-CHLOROPEROXYBENZOIC ACID
    • M-CHLORO BENZOYL HYDROPEROXIDE
    • M-CHLOROPERBENZOIC ACID
    • M-CPBA
    • 3-Chlorobenzenecarboperoxoic acid
    • 3-chloro-benzenecarboperoxoicaci
    • Benzenecarboperoxoic acid, 3-chloro-
    • m-chloro-peroxybenzoicaci
    • Perbenzoic acid, m-chloro-
    • Peroxybenzoic acid, m-chloro-
    • 3-Choroperoxybenzoic acid
    • metaChloro Perbenzoic Acid
    • 3-Chlorobenzoperoxoic acid
    • meta-Chloroperbenzoic acid
    • MCPBA
    • MCPBA (contains ca. 30% Water)
    • 3-Chlorobenzenecarboperoxoic acid (ACI)
    • Peroxybenzoic acid, m-chloro- (7CI, 8CI)
    • 3-Chlorobenzene-1-carboperoxoic acid
    • m-Chlorobenzoyl hydroperoxide
    • m-Chloroperoxobenzoic acid
    • Meta-chloroperoxybenzoic acid
    • NSC 97094
    • +Expand
    • MFCD00002127
    • NHQDETIJWKXCTC-UHFFFAOYSA-N
    • 1S/C7H5ClO3/c8-6-3-1-2-5(4-6)7(9)11-10/h1-4,10H
    • O=C(C1C=C(Cl)C=CC=1)OO
    • 608317

Computed Properties

  • 171.99300
  • 1
  • 3
  • 2
  • 171.993
  • 11
  • 149
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 46.5A^2

Experimental Properties

  • 1.96980
  • 46.53000
  • 1.4580 (estimate)
  • Insoluble
  • 244.67°C (rough estimate)
  • 69-71 °C (lit.)
  • 138.6 °C
  • White crystals
  • Strong oxidizing agent - contact with combustible material may cause fire. May be shock or heat sensitive. Incompatible with organic materials, strong reducing agents.
  • It is almost insoluble in water, easily soluble in ethanol and ether, and soluble in chloroform and dichloroethane.
  • Sensitive to heat
  • 0.56

3-chlorobenzene-1-carboperoxoic acid Security Information

3-chlorobenzene-1-carboperoxoic acid Customs Data

  • 2916399090
  • China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

3-chlorobenzene-1-carboperoxoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: tert-Butanol ,  Water
Reference
Aliphatic nitroso compounds. I. Reaction with diazomethane. Group of Nitrones
Baldwin, John E.; Qureshi, A. K.; Sklarz, B., Journal of the Chemical Society [Section] C: Organic, 1969, (7), 1073-9

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: N-Bromoacetamide ,  1,4-Butanediol ,  Sodium nitrite Solvents: Butyl methyl ether ,  Water ;  90 min, 16 °C
1.2 Reagents: Zinc fluoride Solvents: Water ;  4 h, 16 °C
Reference
Synthetic method of m-chloroperoxybenzoic acid drug intermediate as oxidant with high safety and reduced cost
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water
Reference
m-Chloroperbenzoic acid
McDonald, Richard N.; Steppel, Richard N.; Dorsey, James E., Organic Syntheses, 1970, 50, 15-18

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Catalysts: (1-Hydroxyethylidene)-1,1-diphosphonic acid Solvents: Methanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of m-chlorobenzoyl hydroperoxide
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Potassium peroxide Solvents: Water ;  30 min, 25 °C
Reference
Tandem, Effective Continuous Flow Process for the Epoxidation of Cyclohexene
He, Wei; Fang, Zheng; Tian, Qitao; Shen, Weidong; Guo, Kai, Industrial & Engineering Chemistry Research, 2016, 55(5), 1373-1379

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium persulfate Catalysts: Benzyltriethylammonium chloride Solvents: Diethyl ether ,  Water
Reference
Phase transfer catalyzed peroxidation of carboxylic acids with potassium persulfate
Pande, C. S.; Jain, Neena, Synthetic Communications, 1988, 18(16-17), 2123-7

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Benzyltriphenylphosphonium chloride Solvents: Chloroform ;  8 h, < 15 °C
Reference
Method for preparing m-chloroperoxybenzoic acid through phase transfer catalysis
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Methanol ,  Dichloromethane ;  36 h, -10 °C
1.2 Reagents: Methanol ,  Tetrahydrofuran ,  Hydrogen Catalysts: Palladium
Reference
Synthesis of modified proanthocyanidins: easy and general introduction of a hydroxy group at C-6 of catechin; efficient synthesis of elephantorrhizol
Boyer, Francois-Didier; Es-Safi, Nour-Eddine; Beauhaire, Josiane; Le Guerneve, Christine; Ducrot, Paul-Henri, Bioorganic & Medicinal Chemistry Letters, 2005, 15(3), 563-566

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation of 18O-labeled m-chloroperbenzoic acid
Jankowski, Stefan; Kaminski, Rafal, Journal of Labelled Compounds & Radiopharmaceuticals, 1995, 36(4), 373-6

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Boric acid (H3BO3) Solvents: Water ;  95 °C
Reference
Excitation-Dependent Long Afterglow Room-Temperature Phosphorescence Material Activated by Doping Boric Acid Matrix
Deng, Junjie ; Guan, Zhihao; Fu, Donglei; Zheng, Yuewei; Chen, Zhengjie; et al, Advanced Optical Materials, 2023, 11(14),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen peroxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: 1,4-Dioxane ,  Water ;  15 °C; 20 min, 20 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2, 10 °C
Reference
One-pot method for preparing diepoxide from diene and m-chloroperoxybenzoic acid
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  3 min, 40 °C
Reference
Process for the preparation of cyclohexene oxide by microflow field reaction in microchannel modularization reactor
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen peroxide ,  Vinylidene-1,1-diphosphonic acid Solvents: Methanol ,  Chloroform ,  Water
Reference
Production of highly concentrated m-chloroperoxybenzoic acid
Palei, B. A.; Obydenova, R. I.; Sorokina, L. N.; Kolomiets, B. S.; Kazakova, L. N., Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1988, 61(1), 123-5

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Total synthesis of (-)-laurenyne. Use of acetal-initiated cyclizations to prepare functionalized eight-membered cyclic ethers
Overman, Larry E.; Thompson, Andrew S., Journal of the American Chemical Society, 1988, 110(7), 2248-56

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tetrasodium EDTA ,  Potassium hydroxide Solvents: Ethanol ,  Water
Reference
Study of the production of chloroperbenzoic acids
Palei, B. A.; Sorokina, L. N.; Krasil'nikova, G. S.; Kolomiets, B. S., Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1985, 58(5), 1108-12

Synthetic Circuit 16

Reaction Conditions
Reference
Preparation of galactoside inhibitor of galectins
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Anti-proliferative agents for treating pulmonary arterial hypertension (PAH)
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
Discovery of a lead series of potent benzodiazepine 5-HT2C receptor agonists with high selectivity in functional and binding assays
Ren, Albert; Zhu, Xiuwen; Feichtinger, Konrad; Lehman, Juerg; Kasem, Michelle; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(5),

Synthetic Circuit 19

Reaction Conditions
Reference
Understanding of the stereoselective epoxidation on triterpene derivative using transition state theory
Zeroual, Abdellah; Mazoir, Noureddine; Benharref, Ahmed; El Hajbi, Abdeslam, Journal of Computational Methods in Molecular Design, 2015, 5(4), 158-161

Synthetic Circuit 20

Reaction Conditions
Reference
Process for the preparation of cyclohexene oxide by microflow field reaction in microchannel modularization reactor
, China, , ,

3-chlorobenzene-1-carboperoxoic acid Raw materials

3-chlorobenzene-1-carboperoxoic acid Related Literature